GP17 is derived from bacteriophage T4, which belongs to the family Myoviridae within the order Caudovirales. This bacteriophage is well-studied due to its complex life cycle and sophisticated mechanisms for DNA packaging. The classification of GP17 falls under viral proteins, specifically those involved in nucleic acid metabolism and packaging.
The synthesis of GP17 typically involves recombinant DNA technology, where the gene encoding GP17 is cloned into an expression vector. This vector is then introduced into bacterial cells (often Escherichia coli) for protein expression. The expressed protein is subsequently purified using techniques such as affinity chromatography, ion exchange chromatography, and size exclusion chromatography.
The molecular structure of GP17 has been elucidated through various techniques, including X-ray crystallography and cryo-electron microscopy. The protein exhibits a unique architecture characterized by two stacked pentameric rings, suggesting a five-fold symmetry typical of molecular motors.
GP17 catalyzes several biochemical reactions during the DNA packaging process:
The action mechanism of GP17 in DNA packaging involves several steps:
Research has shown that each ATP hydrolysis event results in the translocation of approximately two base pairs of DNA into the capsid .
GP17 has significant applications in molecular biology research:
GP17 is classified as a viral terminase belonging to the ATPase family associated with various cellular activities (AAA+). In bacteriophage T4, it exists as a 70 kDa monomeric protein that oligomerizes into the functional packaging complex. Structurally, GP17 contains two principal domains: an N-terminal ATPase domain (residues 1-360) featuring a RecA-like αβ-core with Walker A, Walker B, catalytic carboxylate, and ATPase coupling motifs characteristic of SF2 helicases; and a C-terminal nuclease domain (residues 361-575) containing a metal-binding catalytic cluster essential for DNA cleavage activities [1] [8]. Functionally, GP17 operates as the catalytic engine of the "packasome" complex—working in concert with the small terminase subunit (gp16, 18 kDa) and portal protein (gp20) to execute DNA recognition, endonucleolytic cleavage, and ATP-driven translocation. While terminase complexes exist across dsDNA viruses including herpesviruses and adenoviruses, the T4 GP17 represents one of the most biochemically characterized and powerful packaging motors, achieving translocation rates up to 2,000 base pairs per second [1]. Its functional classification encompasses three enzymatic activities: DNA-dependent ATP hydrolysis, site-specific and headful-dependent endonuclease cleavage, and mechanochemical transduction.
Table 1: Classification and Functional Domains of GP17
Characteristic | N-Terminal Domain | C-Terminal Domain |
---|---|---|
Residue Range | 1-360 | 361-575 |
Structural Features | RecA-like αβ-core, SF2 helicase similarity | Metal-binding cluster (HX₂HX₁₆CX₈HX₂HX₁₅HX₅H) |
Primary Function | ATP hydrolysis, DNA translocation | DNA recognition and cleavage |
Key Motifs | Walker A, Walker B, catalytic carboxylate | D401, E404, G405, D409 catalytic cluster |
Functional Partners | gp16 (stimulator), portal protein gp20 | Concatemeric DNA, prohead |
The characterization of GP17 has evolved through distinct eras of molecular virology, beginning with genetic identification in the 1960s through T4 amber mutant studies that revealed essential roles in DNA packaging. A transformative breakthrough came in the 1990s with the biochemical reconstitution of the packaging machinery, enabling in vitro analysis of purified components. This period established GP17's tripartite functionality—demonstrating ATPase activity in 1995, nuclease function in 1996, and in vitro DNA packaging capability by 1997 [8]. The early 2000s witnessed structural domain mapping, with the 2003 identification of the C-terminal nuclease domain through exhaustive site-directed mutagenesis that revealed the critical catalytic residue H436 and adjacent functional residues (D401, E404, G405, D409) within the metal-coordinated active site [8]. The subsequent decade applied single-molecule techniques to quantify motor mechanics, revealing in 2007 that GP17 generates forces >60 pN and exhibits dynamic variability during translocation—distinguishing it from more regular viral motors like φ29 [1] [5]. Most recently, cryo-EM structures and fluorescence correlation spectroscopy (FCS) assays have elucidated the dynamic assembly of the packaging complex and real-time kinetics of DNA translocation [5].
Table 2: Key Milestones in GP17 Research
Year | Breakthrough | Significance |
---|---|---|
1995-1997 | Biochemical identification of ATPase, nuclease, and packaging activities | Established GP17 as the catalytic core of packaging machinery |
2003 | Identification of C-terminal nuclease domain through mutagenesis (D401, E404, G405, D409, H436 residues) | Defined domain architecture and catalytic mechanism for DNA cleavage |
2007 | Single-molecule measurements demonstrating >60 pN force generation | Revealed exceptional power of T4 packaging motor |
2015-2020 | Development of fluorescence correlation spectroscopy (FCS) packaging assays | Enabled real-time kinetic analysis of DNA translocation |
2020s | Structural insights into motor-nucleic acid interactions | Elucidated DNA binding mechanisms in N-terminal domain |
Contemporary GP17 research pursues four interconnected objectives: First, elucidating mechanochemical coupling—precisely how ATP hydrolysis energy is converted into directional DNA movement remains incompletely characterized. Second, defining allosteric regulation—particularly how gp16 stimulates GP17's ATPase activity 50-100 fold and how ATP binding modulates DNA affinity [1]. Third, resolving structural dynamics of the holoterminase complex throughout the packaging cycle, especially transitions between initiation, translocation, and termination states. Fourth, exploiting biotechnological applications—harnessing GP17's extraordinary force generation for nanofluidic devices or targeted drug delivery systems. Significant knowledge gaps persist regarding the coordination between nuclease and ATPase domains during processive translocation, the structural basis for DNA gripping and release during each mechanochemical cycle, and the molecular determinants of substrate specificity that enable packaging of diverse DNA structures [1] [5]. Recent findings that the isolated N-terminal domain binds DNA only under specific conditions suggest complex autoinhibitory regulation requiring further investigation [1]. Additionally, the motor's remarkable discrimination against nicked, gapped, or RNA-containing substrates points to unidentified quality control mechanisms during DNA selection [5].
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